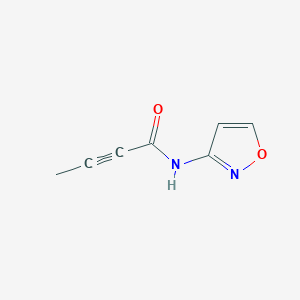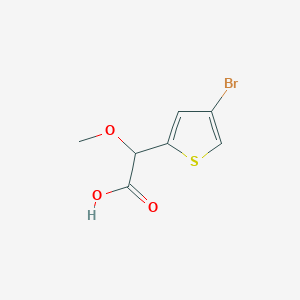![molecular formula C10H10ClF3N2O2 B2995776 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine CAS No. 2198986-35-3](/img/structure/B2995776.png)
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine is a useful research compound. Its molecular formula is C10H10ClF3N2O2 and its molecular weight is 282.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of this compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing its inhibitory effect on the reverse transcriptase enzyme .
Pharmacokinetics
The trifluoromethyl group (-cf3) in the compound is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity , which may influence its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine typically involves nucleophilic substitution reactions. One common route starts with the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with epichlorohydrin under basic conditions to form an oxirane intermediate. This intermediate is subsequently reacted with ammonia or a suitable amine to introduce the amino group, yielding the final product.
Industrial Production Methods: : On an industrial scale, the synthesis might be optimized using continuous flow reactors to improve yield and purity. The use of catalysts and high-throughput screening of reaction conditions can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo a variety of chemical reactions, including:
Oxidation: : The amino group can be oxidized to a nitro or nitroso derivative.
Reduction: : The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: : The chlorine atom can be substituted by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or nitric acid.
Reduction: : Catalysts like palladium on carbon.
Substitution: : Nucleophiles in the presence of bases like potassium carbonate.
Major Products: : The reactions yield various derivatives depending on the specific conditions and reagents used. For example, substitution reactions with amines may produce amide or imide derivatives.
Scientific Research Applications
Chemistry: : The compound serves as a building block for synthesizing more complex molecules, useful in the development of pharmaceuticals and agrochemicals.
Biology: : It exhibits potential as a biochemical probe for studying enzyme mechanisms, particularly those involving pyridine or oxolane ring systems.
Medicine: : Preliminary studies suggest it may have therapeutic potential as an anti-inflammatory or antimicrobial agent.
Industry: : Used in the synthesis of specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action: The compound's mechanism of action often involves interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Its molecular targets include enzymes and receptors that interact with its pyridine and oxolane rings. The trifluoromethyl and chloro groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethan-3-amine
4-{[3-Chloro-5-(difluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine
Uniqueness: : Compared to its analogs, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine stands out due to the specific substitution pattern on the pyridine ring and the presence of the oxolane ring, which confer distinct chemical reactivity and biological activity profiles. Its trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, making it more effective in certain applications.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c11-6-1-5(10(12,13)14)2-16-9(6)18-8-4-17-3-7(8)15/h1-2,7-8H,3-4,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYFLPKLCDYFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B2995693.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)
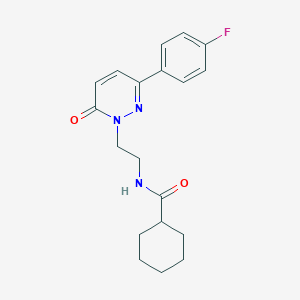
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2995700.png)
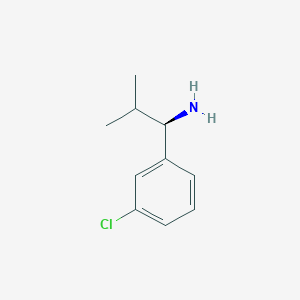
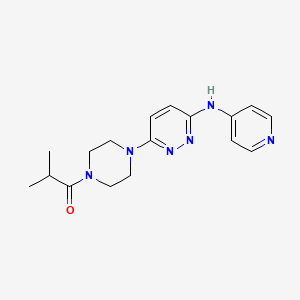
![2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2995708.png)
![N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide](/img/structure/B2995709.png)
![N-benzyl-2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2995710.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2995711.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B2995712.png)
![7-bromo-2-(3-ethoxy-2-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2995713.png)
